molecular formula C7H5ClN2O B13688252 3-Amino-5-chlorobenzisoxazole

3-Amino-5-chlorobenzisoxazole

Cat. No.: B13688252
M. Wt: 168.58 g/mol
InChI Key: BSDVYSVCEIHPDJ-UHFFFAOYSA-N
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Description

3-Amino-5-chlorobenzisoxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chlorobenzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloroaniline with glyoxylic acid to form the intermediate, which then undergoes cyclization to yield the desired benzisoxazole . Another approach involves the use of microwave irradiation or ultrasonication to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure the efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chlorobenzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzisoxazole derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of 3-Amino-5-chlorobenzisoxazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-chlorobenzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-chloro-2,1-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDVYSVCEIHPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC(=C2C=C1Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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